molecular formula C17H21N3S B5875983 1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea

1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B5875983
M. Wt: 299.4 g/mol
InChI Key: KXBHJGHWWMSLEC-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 4-butylaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, amines

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(5-methylpyridin-2-yl)thiourea
  • 1-(4-Methylphenyl)-3-(5-methylpyridin-2-yl)thiourea
  • 1-(4-Butylphenyl)-3-(2-pyridyl)thiourea

Uniqueness

1-(4-Butylphenyl)-3-(5-methylpyridin-2-yl)thiourea stands out due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and binding properties. The presence of the butyl group enhances its hydrophobic interactions, while the methylpyridinyl group contributes to its electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-butylphenyl)-3-(5-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-3-4-5-14-7-9-15(10-8-14)19-17(21)20-16-11-6-13(2)12-18-16/h6-12H,3-5H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBHJGHWWMSLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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